molecular formula C20H21NO3S B2421710 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide CAS No. 863008-29-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide

Cat. No. B2421710
CAS RN: 863008-29-1
M. Wt: 355.45
InChI Key: AAOQVAOSZSYDOZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide, commonly known as DTBM-PP2, is a compound that has been widely studied for its potential therapeutic applications. It is a potent inhibitor of several protein kinases, including Src family kinases, and has been shown to have promising effects in preclinical studies.

Mechanism of Action

DTBM-PP2 exerts its effects by inhibiting the activity of several protein kinases, including Src family kinases. These kinases play a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, DTBM-PP2 can disrupt signaling pathways that are critical for the growth and survival of cancer cells and can also modulate inflammatory and neurodegenerative processes.
Biochemical and Physiological Effects:
DTBM-PP2 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to modulate inflammatory processes by reducing the production of pro-inflammatory cytokines and chemokines. In models of neurodegenerative diseases, DTBM-PP2 has been shown to reduce oxidative stress and inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

DTBM-PP2 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of several protein kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. Additionally, it has been shown to have promising therapeutic potential in several fields of research. However, there are also some limitations to its use. It can be difficult and expensive to synthesize, and its effects can be variable depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on DTBM-PP2. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have even greater therapeutic potential. Additionally, there is interest in exploring the use of DTBM-PP2 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, there is ongoing research into the potential use of DTBM-PP2 in the treatment of neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease.

Synthesis Methods

DTBM-PP2 can be synthesized using a multi-step process involving several chemical reactions. The starting materials include 3,5-dimethyl-N-(p-tolyl)benzamide and 3,4-dihydro-2H-thiopyran-1,1-dioxide. The synthesis involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and palladium on carbon.

Scientific Research Applications

DTBM-PP2 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have potent anti-tumor effects in preclinical models, particularly in breast and prostate cancers. Additionally, it has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In the field of neurodegenerative diseases, DTBM-PP2 has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-4-6-18(7-5-14)21(19-8-9-25(23,24)13-19)20(22)17-11-15(2)10-16(3)12-17/h4-12,19H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOQVAOSZSYDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide

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